1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group bonded to a 5-chloropyridin-2-yl and a 2,4-difluorophenyl group, making it a subject of study in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 5-chloro-2-aminopyridine with 2,4-difluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or difluorophenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea can be compared with other thiourea derivatives and compounds with similar structural features:
1-(5-Chloropyridin-2-yl)-3-phenylthiourea: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-phenylthiourea: Lacks the chloropyridinyl group, leading to different chemical and physical properties.
1-(5-Chloropyridin-2-yl)-3-(4-fluorophenyl)thiourea: Contains only one fluorine atom, which may result in different interactions and applications.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3S/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUOCIFMFIREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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